molecular formula C21H25N3O3 B1227222 N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide

N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide

Cat. No.: B1227222
M. Wt: 367.4 g/mol
InChI Key: FAHXYXLXGLKCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide is a complex organic compound that belongs to the class of amidobenzoic acids This compound is characterized by its unique structure, which includes a phenylpropyl group, a hydrazo linkage, and a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide typically involves multiple steps:

    Formation of the Phenylpropyl Group: This step involves the preparation of 1-oxo-3-phenylpropyl, which can be synthesized through the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrazo Linkage Formation: The hydrazo linkage is formed by reacting the phenylpropyl group with hydrazine hydrate under controlled conditions.

    Amidation: The final step involves the reaction of the hydrazo compound with 4-oxo-pentanoyl chloride to form the desired pentanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazo or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazo group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Reduced hydrazo or amine derivatives.

    Substitution: Substituted phenylpropyl derivatives.

Scientific Research Applications

N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide involves its interaction with specific molecular targets. The hydrazo linkage allows it to participate in redox reactions, potentially affecting cellular processes. The phenylpropyl group may interact with hydrophobic regions of proteins or cell membranes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]butanamide: Similar structure but with a butanamide moiety.

    N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]hexanamide: Similar structure but with a hexanamide moiety.

Uniqueness

N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide

InChI

InChI=1S/C21H25N3O3/c1-2-3-9-19(25)22-18-13-11-17(12-14-18)21(27)24-23-20(26)15-10-16-7-5-4-6-8-16/h4-8,11-14H,2-3,9-10,15H2,1H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

FAHXYXLXGLKCBP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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